6-OXO-N,4-DIPHENYL-2-({2-[(E)-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]AMINO]PHENYL}AMINO)CYCLOHEX-1-ENE-1-CARBOTHIOAMIDE
Overview
Description
6-OXO-N,4-DIPHENYL-2-({2-[(E)-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]AMINO]PHENYL}AMINO)CYCLOHEX-1-ENE-1-CARBOTHIOAMIDE is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-OXO-N,4-DIPHENYL-2-({2-[(E)-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]AMINO]PHENYL}AMINO)CYCLOHEX-1-ENE-1-CARBOTHIOAMIDE typically involves multiple steps. One common method includes the condensation of 3,4,5-trimethoxybenzaldehyde with an appropriate amine to form the Schiff base, followed by cyclization and introduction of the thioamide group under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. scaling up the laboratory synthesis methods with appropriate modifications for larger batch sizes and ensuring stringent control over reaction conditions could be a potential approach.
Chemical Reactions Analysis
Types of Reactions
6-OXO-N,4-DIPHENYL-2-({2-[(E)-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]AMINO]PHENYL}AMINO)CYCLOHEX-1-ENE-1-CARBOTHIOAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance the reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while substitution reactions could introduce new substituents on the aromatic rings.
Scientific Research Applications
6-OXO-N,4-DIPHENYL-2-({2-[(E)-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]AMINO]PHENYL}AMINO)CYCLOHEX-1-ENE-1-CARBOTHIOAMIDE has several scientific research applications:
Chemistry: It is used as a precursor or intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in studies related to enzyme inhibition or receptor binding.
Mechanism of Action
The mechanism by which 6-OXO-N,4-DIPHENYL-2-({2-[(E)-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]AMINO]PHENYL}AMINO)CYCLOHEX-1-ENE-1-CARBOTHIOAMIDE exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-oxo-4,6-diphenyl-3-cyclohexene-1-carboxylate: Shares a similar cyclohexene core but differs in functional groups and overall structure.
Benzyl 6-oxo-2,3-diphenyl-4-morpholinecarboxylate: Another compound with a similar core structure but different substituents.
Uniqueness
6-OXO-N,4-DIPHENYL-2-({2-[(E)-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]AMINO]PHENYL}AMINO)CYCLOHEX-1-ENE-1-CARBOTHIOAMIDE is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
6-oxo-N,4-diphenyl-2-[2-[(3,4,5-trimethoxyphenyl)methylideneamino]anilino]cyclohexene-1-carbothioamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H33N3O4S/c1-40-31-18-23(19-32(41-2)34(31)42-3)22-36-27-16-10-11-17-28(27)38-29-20-25(24-12-6-4-7-13-24)21-30(39)33(29)35(43)37-26-14-8-5-9-15-26/h4-19,22,25,38H,20-21H2,1-3H3,(H,37,43) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAOWLTRHMBECLX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=NC2=CC=CC=C2NC3=C(C(=O)CC(C3)C4=CC=CC=C4)C(=S)NC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H33N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.